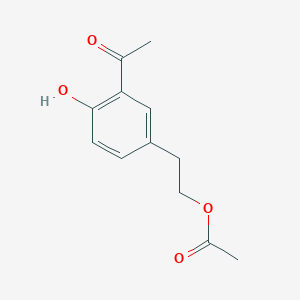

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both acetyl and hydroxy functional groups

作用機序

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting that it may be metabolized into active compounds that interact with specific biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate typically involves the acetylation of 4-hydroxyphenyl ethyl acetate. One common method is the Friedel-Crafts acylation, where 4-hydroxyphenyl ethyl acetate reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(3-Acetyl-4-oxophenyl)ethyl acetate.

Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)ethyl acetate.

Substitution: Formation of various substituted phenyl ethyl acetates depending on the nucleophile used.

科学的研究の応用

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

類似化合物との比較

Similar Compounds

2-(4-Hydroxyphenyl)ethyl acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

2-(3-Hydroxy-4-methoxyphenyl)ethyl acetate: Contains a methoxy group instead of an acetyl group, altering its chemical properties and reactivity.

Uniqueness

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological properties, including its antioxidant, anti-inflammatory, and antibacterial activities, alongside potential applications in therapeutic contexts.

- Chemical Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Structure : The compound consists of an acetyl group and a hydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- Mechanism : The compound likely interacts with reactive oxygen species (ROS), reducing their concentration and mitigating cellular damage.

- Experimental Findings : In vitro studies have shown that similar phenolic compounds can scavenge free radicals effectively, suggesting a comparable efficacy for this compound.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , which is pivotal for treating conditions characterized by inflammation.

- Mechanism of Action : It is believed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Research Evidence : Studies on structurally related compounds indicate that they can significantly reduce inflammatory markers in cell cultures and animal models .

Antibacterial Activity

This compound has shown moderate antibacterial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32–128 μg/mL |

| Escherichia coli | 32–128 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of increasing antibiotic resistance.

Case Studies

- Antioxidant Study : A study investigating the antioxidant capacity of various phenolic compounds found that derivatives similar to this compound exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential .

- Anti-inflammatory Research : In a controlled experiment using animal models of inflammation, treatment with the compound resulted in a marked decrease in edema and inflammatory cytokines compared to untreated controls, supporting its use as an anti-inflammatory agent .

- Antibacterial Efficacy : An investigation into the antibacterial properties revealed that when applied to infected wounds in a mouse model, the compound significantly reduced bacterial load and improved healing times compared to standard treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.

- Distribution : It likely distributes well throughout body tissues, given its molecular structure.

- Metabolism : Initial studies suggest it undergoes hepatic metabolism, similar to other acetophenone derivatives.

- Excretion : Primarily excreted via urine after conjugation with glucuronic acid or sulfate.

特性

IUPAC Name |

2-(3-acetyl-4-hydroxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)11-7-10(3-4-12(11)15)5-6-16-9(2)14/h3-4,7,15H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRLMABSSGAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCOC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509426 |

Source

|

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58282-50-1 |

Source

|

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。